molecular formula C17H29N3O3 B2389038 Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate CAS No. 1252058-40-4

Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate

Cat. No. B2389038
CAS RN: 1252058-40-4
M. Wt: 323.437
InChI Key: WRCARBYSLSPLSS-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other bioactive compounds. The presence of the cyano and carbamoyl groups suggests that it might have interesting reactivity .


Molecular Structure Analysis

The piperidine ring in the molecule is a six-membered ring with one nitrogen atom. The cyano group (-CN) and the carbamoyl group (-(C=O)NH2) are functional groups that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. These properties can be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Without more information, it’s difficult to predict exactly what this would be .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating potential biological activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

ethyl 1-[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-6-23-16(22)14-8-7-9-20(10-14)13(4)15(21)19-17(5,11-18)12(2)3/h12-14H,6-10H2,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCARBYSLSPLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C)C(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate

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